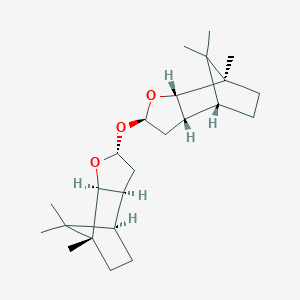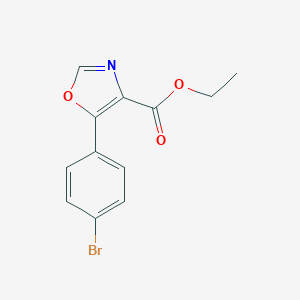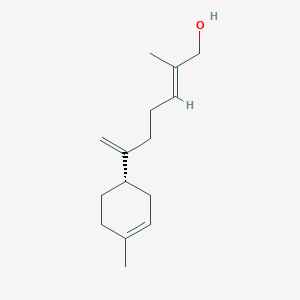
(Z)-lanceol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-lanceol is a chemical compound that belongs to the group of chiral β-lactones. It is a natural product that is isolated from the plant species of the genus Cinnamomum. (Z)-lanceol has attracted the attention of researchers due to its potential applications in the field of medicine and agriculture.
科学的研究の応用
Bisabolane Sesquiterpene Ester Discovery
A significant application of (Z)-lanceol in scientific research is the discovery of new chemical compounds. A study by Saad et al. (1994) identified a new bisabolane sesquiterpene ester, (+)-(Z)-lanceol acetate, isolated from the fruit essential oil of Torilis arvensis. This discovery was facilitated through advanced spectroscopic methods including 2D NMR (HMQC, HMBC) and GC-MS, demonstrating the potential of (Z)-lanceol in contributing to the identification of novel chemical compounds (Saad, Ei-Sharkawy, Rosazza, & Halim, 1994).
Thermal Dissociation in Energy Research
(Z)-lanceol also plays a role in energy research, particularly in studies exploring renewable energy production methods. Perkins et al. (2008) investigated the thermal dissociation of ZnO particles in aerosol flow for solar hydrogen production. The study used a cooling lance and quench tube, demonstrating the involvement of (Z)-lanceol structures in the process of energy conversion and highlighting its potential application in the field of renewable energy and hydrogen production (Perkins, Lichty, & Weimer, 2008).
Photocatalytic Systems for Environmental and Energy Applications
In the field of environmental remediation and energy conversion, (Z)-lanceol is involved in the development of Z-scheme photocatalytic systems. Huang et al. (2019) discussed the advancements in artificial Z-scheme photocatalysis, which is crucial for addressing environmental degradation and global energy shortages. The research highlighted the role of (Z)-lanceol in promoting the separation of photogenerated electron-hole pairs and optimizing the photocatalytic system's oxidation and reduction abilities (Huang et al., 2019).
特性
CAS番号 |
10067-29-5 |
|---|---|
製品名 |
(Z)-lanceol |
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC名 |
(2E)-2-methyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]hepta-2,6-dien-1-ol |
InChI |
InChI=1S/C15H24O/c1-12-7-9-15(10-8-12)14(3)6-4-5-13(2)11-16/h5,7,15-16H,3-4,6,8-11H2,1-2H3/b13-5+/t15-/m1/s1 |
InChIキー |
HBVOEGGRCJCMLG-DTHCKZEYSA-N |
異性体SMILES |
CC1=CC[C@H](CC1)C(=C)CC/C=C(\C)/CO |
SMILES |
CC1=CCC(CC1)C(=C)CCC=C(C)CO |
正規SMILES |
CC1=CCC(CC1)C(=C)CCC=C(C)CO |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






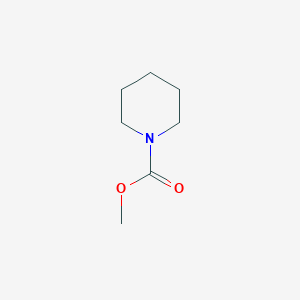

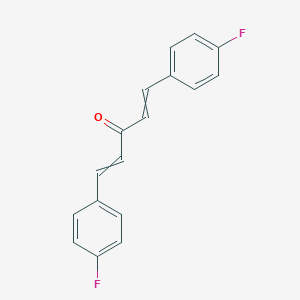
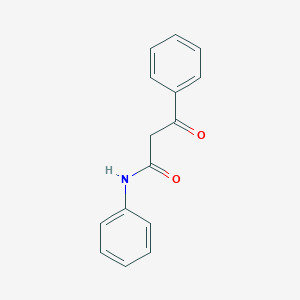
![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester](/img/structure/B160551.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B160555.png)

![(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B160558.png)
